Pentadeca-9,11-dien-1-ol
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Overview
Description
Pentadeca-9,11-dien-1-ol is an organic compound with the molecular formula C15H28O It is a type of alcohol with a long carbon chain and two double bonds located at the 9th and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadeca-9,11-dien-1-ol can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, where a suitable alkyl or alkenyl magnesium halide reacts with an aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of corresponding dienes or the hydroformylation of alkenes followed by reduction. These methods are optimized for large-scale production and often involve the use of specialized catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pentadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentadeca-9,11-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexadeca-9,11-dien-1-ol: Similar structure with an additional carbon atom.
Tetradeca-9,11-dien-1-ol: Similar structure with one less carbon atom.
Pentadeca-8,10-dien-1-ol: Similar structure with double bonds at different positions.
Uniqueness
Pentadeca-9,11-dien-1-ol is unique due to its specific double bond positions and chain length, which confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
63025-03-6 |
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Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h4-7,16H,2-3,8-15H2,1H3 |
InChI Key |
PTKWWCPRJPXQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCCCCCCCO |
Origin of Product |
United States |
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